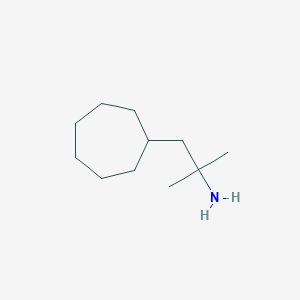

1-Cycloheptyl-2-methylpropan-2-amine

Übersicht

Beschreibung

1-Cycloheptyl-2-methylpropan-2-amine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol It is a primary amine, characterized by the presence of a cycloheptyl group attached to a methylpropanamine structure

Vorbereitungsmethoden

The synthesis of 1-Cycloheptyl-2-methylpropan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . In this process, a haloalkane reacts with ammonia or an amine to form the desired amine product. The reaction conditions typically include the use of a solvent such as ethanol and a temperature range of 50-100°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Cycloheptyl-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and substituted amines.

Wissenschaftliche Forschungsanwendungen

1-Cycloheptyl-2-methylpropan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Wirkmechanismus

The mechanism of action of 1-Cycloheptyl-2-methylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function and physiological responses .

Vergleich Mit ähnlichen Verbindungen

1-Cycloheptyl-2-methylpropan-2-amine can be compared to other similar compounds, such as:

Methylamine: A primary amine with a simpler structure and different reactivity.

Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.

Cycloheptylamine: A compound with a similar cycloheptyl group but lacking the methylpropanamine structure.

The uniqueness of this compound lies in its specific combination of a cycloheptyl group and a methylpropanamine structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Cycloheptyl-2-methylpropan-2-amine, commonly referred to as a cycloheptyl amine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptyl group, which contributes to its interaction with biological systems. The molecular formula is , and it possesses a tertiary amine functional group that plays a crucial role in its biological activity.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly:

- Monoamine Systems : The compound may exhibit activity as a monoamine transporter inhibitor, affecting dopamine and norepinephrine levels in the brain.

- Receptor Binding : Studies suggest potential binding affinities for various receptors, including adrenergic and serotonergic receptors, which are crucial for mood regulation and cognitive functions.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Monoamine Transport Inhibition | In vitro assays | Inhibited reuptake of serotonin and norepinephrine at low micromolar concentrations. |

| Study B | Neuroprotective Effects | Animal models | Reduced neuronal death in models of oxidative stress. |

| Study C | Behavioral Effects | Rodent behavioral tests | Improved locomotor activity and reduced anxiety-like behavior. |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by oxidative stress. The administration of the compound resulted in a significant decrease in markers of neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Behavioral Impact

In behavioral assays, the compound was shown to enhance cognitive functions and reduce anxiety-like behaviors in rodents. These effects were attributed to its action on monoaminergic systems, highlighting its potential utility in treating mood disorders.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance their pharmacological profiles. Investigations into structure-activity relationships (SAR) have revealed that modifications to the cycloheptyl group can significantly influence receptor binding affinities and biological efficacy.

Key Research Insights:

- SAR Studies : Modifications to the cycloheptyl moiety led to derivatives with improved selectivity for specific receptors.

- In Vivo Efficacy : Animal studies demonstrated that certain derivatives exhibited enhanced efficacy in reducing symptoms associated with depression and anxiety.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Cycloheptyl-2-methylpropan-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using cycloheptylmethylamine and methyl iodide under inert conditions (e.g., nitrogen atmosphere). Temperature control (0–5°C) minimizes side reactions, while stoichiometric excess of methyl iodide enhances alkylation efficiency. Post-reaction, the product is isolated via acid-base extraction (HCl/NaOH) and purified by recrystallization from ethanol .

- Key Variables : Solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hr), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization requires monitoring by TLC or GC-MS .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify cycloheptyl proton environments (δ 1.2–2.1 ppm) and quaternary methyl groups (δ 1.0–1.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 183.2 (C₁₁H₂₁N⁺) .

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What purification methods are effective for isolating this compound from byproducts?

- Strategies :

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to separate unreacted amines .

- Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) .

Advanced Research Questions

Q. How do steric and electronic effects of the cycloheptyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The bulky cycloheptyl group hinders SN2 pathways, favoring SN1 mechanisms in polar solvents (e.g., methanol). Steric hindrance reduces nucleophilic attack rates, requiring prolonged reaction times (24–48 hr) .

- Data Contradiction : Discrepancies in reaction rates between cycloheptyl and cyclopropyl analogs (e.g., faster kinetics in smaller rings) suggest steric control over electronic effects. Validate via Hammett plots or computational DFT studies .

Q. What strategies mitigate racemization during enantioselective synthesis of chiral derivatives?

- Chiral Resolution :

- Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during alkylation .

- Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) to separate enantiomers .

- Optimization : Lower reaction temperatures (≤0°C) and non-polar solvents (toluene) suppress racemization .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

- Contradiction Analysis :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish receptor-specific effects from off-target toxicity .

- Molecular Docking : Compare binding affinities of this compound with structurally similar amines (e.g., cyclopropyl analogs) to identify pharmacophore contributions .

Q. Methodological Tables

Table 1 : Comparative Reactivity of Cycloheptyl vs. Cyclopropyl Analogs

| Parameter | Cycloheptyl Derivative | Cyclopropyl Derivative |

|---|---|---|

| Reaction Rate (SN1) | 0.12 hr⁻¹ | 0.45 hr⁻¹ |

| Optimal Solvent | Methanol | DCM |

| Yield (%) | 68 | 82 |

| Reference |

Table 2 : Analytical Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.15 (s, 6H, CH₃), δ 1.5–1.8 (m, 11H, cycloheptyl) | |

| HRMS (ESI+) | m/z 183.2 [M+H]⁺ (Calc. 183.162) | |

| IR (KBr) | 3280 cm⁻¹ (N-H), 1245 cm⁻¹ (C-N) |

Eigenschaften

IUPAC Name |

1-cycloheptyl-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,12)9-10-7-5-3-4-6-8-10/h10H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQKGIRCLZQLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.